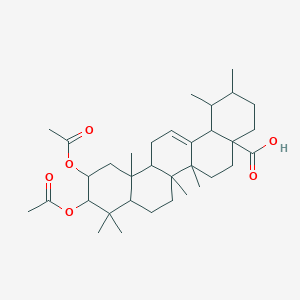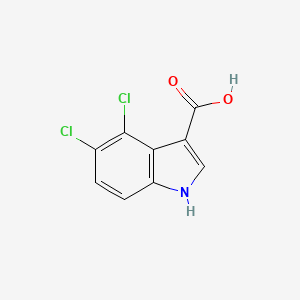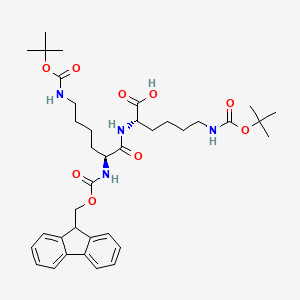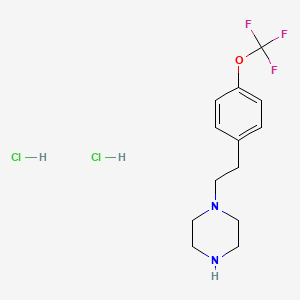
Boc-leu-(R)-val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-leu-®-val-OH is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with ®-valine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods but with optimizations for yield and purity. The use of automated peptide synthesizers is common, where the Boc protection and coupling steps are carried out in a controlled environment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-leu-®-val-OH undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, typically with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Substitution Reactions: The Boc group can be substituted under specific conditions to introduce other protective groups or functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Deprotected Amino Acids: Leucine and valine without the Boc group.
Peptides: Longer peptide chains when coupled with other amino acids.
Substituted Derivatives: Compounds with different protective or functional groups.
Wissenschaftliche Forschungsanwendungen
Boc-leu-®-val-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme functions.
Industrial Applications: In the production of peptide-based materials and catalysts
Wirkmechanismus
The primary mechanism of action for Boc-leu-®-val-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. This stepwise protection and deprotection are crucial for the controlled synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
Boc-leu-(S)-val-OH: The (S)-enantiomer of Boc-leu-val-OH.
Boc-leu-ala-OH: A similar compound where valine is replaced with alanine.
Boc-leu-gly-OH: A similar compound where valine is replaced with glycine.
Uniqueness: Boc-leu-®-val-OH is unique due to its specific stereochemistry, which can influence the biological activity and properties of the resulting peptides. The ®-valine configuration can lead to different folding patterns and interactions compared to its (S)-enantiomer or other amino acid derivatives .
Eigenschaften
Molekularformel |
C16H32N2O4 |
|---|---|
Molekulargewicht |
316.44 g/mol |
IUPAC-Name |
3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
GNQZRCXIDDSAME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


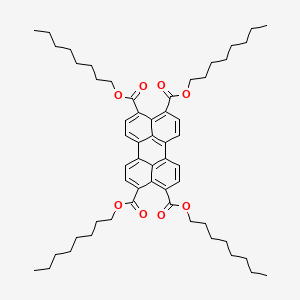
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
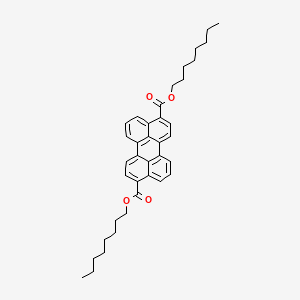
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)

![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)

